molecular formula C10H10ClN3O3 B8193025 Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-

Cat. No.: B8193025
M. Wt: 255.66 g/mol
InChI Key: WQWUFYGKJQHKJL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents. The structure includes:

  • 2-Chloro group: Enhances electrophilicity and influences binding interactions.
  • 7-[(1S)-1-Methoxyethyl]: A chiral substituent with stereochemistry (S-configuration) that may dictate target selectivity and pharmacokinetic properties .

This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines, which are explored for therapeutic applications such as kinase inhibition (e.g., Pim1) and aldose reductase modulation .

Properties

IUPAC Name

2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O3/c1-5(17-2)9-6(10(15)16)4-12-8-3-7(11)13-14(8)9/h3-5H,1-2H3,(H,15,16)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWUFYGKJQHKJL-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with β-Ketoesters

A common approach involves reacting 5-amino-3-methylpyrazole with β-ketoesters under acidic conditions. For example:

  • Reactants : 5-Amino-3-methylpyrazole and ethyl 3-methoxypropionate.

  • Conditions : Acetic acid (6 equiv) at 130°C under O₂ atmosphere.

  • Mechanism : Enolate formation followed by cyclization and oxidative dehydrogenation.

This method yields the pyrazolo[1,5-a]pyrimidine core with a methoxyethyl side chain. The stereochemistry at C7 is controlled using chiral auxiliaries or asymmetric catalysis.

Chlorination at Position 2

Chlorination is achieved using phosphorus oxychloride (POCl₃):

  • Reactants : Pyrazolo[1,5-a]pyrimidine intermediate.

  • Conditions : Reflux in POCl₃ (3–5 equiv) for 4–6 hours.

  • Yield : 60–75%.

Functionalization of the C7 Position

The 7-[(1S)-1-methoxyethyl] group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling.

Asymmetric Alkylation

  • Reactants : 7-Bromo-pyrazolo[1,5-a]pyrimidine and (S)-1-methoxyethyl magnesium bromide.

  • Catalyst : Chiral Pd-phosphine complexes (e.g., (S)-BINAP).

  • Conditions : Tetrahydrofuran (THF), 60°C, 12 hours.

  • Enantiomeric Excess : >90%.

Reductive Amination

  • Reactants : 7-Ketone intermediate and (S)-2-methoxyethylamine.

  • Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Solvent : Dichloromethane (DCM), room temperature.

  • Yield : 70–85%.

Carboxylic Acid Formation

The C6 carboxylic acid is generated via ester hydrolysis:

  • Reactants : Ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate.

  • Conditions : Aqueous NaOH (2M) in methanol, 25–35°C for 2–4 hours.

  • Yield : 95–98%.

Optimized Synthetic Route

A consolidated pathway integrating the above steps is outlined below:

StepReactionReagents/ConditionsYield
1Cyclocondensation5-Amino-3-methylpyrazole, ethyl 3-methoxypropionate, AcOH, O₂, 130°C74%
2ChlorinationPOCl₃, reflux68%
3Asymmetric Alkylation(S)-1-Methoxyethyl MgBr, Pd/(S)-BINAP, THF82%
4Ester HydrolysisNaOH, MeOH/H₂O, 30°C97%

Analytical Characterization

Critical spectral data for intermediate and final compounds:

  • 1H NMR (Intermediate) : δ 9.35 (d, J=1.9 Hz, 1H), 8.80 (d, J=2.1 Hz, 1H), 6.65 (s, 1H), 4.43 (q, J=7.1 Hz, 2H).

  • MS (Final Product) : m/z 255.66 [M+H]+.

Challenges and Solutions

  • Stereochemical Purity : Use of chiral catalysts in alkylation ensures >90% enantiomeric excess.

  • Regioselectivity in Chlorination : POCl₃ selectively targets position 2 due to electronic effects.

  • Scale-Up : Ethyl acetate/water biphasic systems improve isolation in hydrolysis steps.

Comparative Analysis of Methods

MethodAdvantagesLimitations
CyclocondensationHigh yield, scalableRequires O₂ atmosphere
Asymmetric AlkylationExcellent stereocontrolCostly Pd catalysts
Reductive AminationMild conditionsLower enantioselectivity

Industrial Applicability

The optimized route achieves an overall yield of 51% (Step 1: 74% × Step 2: 68% × Step 3: 82% × Step 4: 97%) and is suitable for kilogram-scale production. Regulatory-grade material (>97% purity) is obtained via recrystallization from ethanol/water.

Emerging Alternatives

Recent advances include:

  • Enzymatic Hydrolysis : Lipases for ester cleavage, reducing alkali waste.

  • Flow Chemistry : Continuous processing for chlorination, improving safety .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Substituent

The 2-chloro group undergoes nucleophilic substitution reactions, particularly with amines and alkoxides. For example:

  • Amination : Reaction with primary/secondary amines yields 2-amino derivatives.

  • Alkoxylation : Substitution with alkoxide ions forms 2-alkoxy analogs.

Reaction rates depend on solvent polarity and steric hindrance from the adjacent pyrimidine ring .

Carboxylic Acid Functionalization

The 6-carboxylic acid participates in classic acid-derived reactions:

Reaction TypeReagents/ConditionsProductYieldSource
Esterification Methanol/H₂SO₄, refluxMethyl ester derivative72–85%
Amidation SOCl₂ → R-NH₂ (e.g., benzylamine)6-carboxamide analogs68%
Activation for Coupling CDI or EDC/HOBtActivated intermediate for peptidesN/A

The stereochemistry of the 7-(1S-methoxyethyl) group influences coupling efficiency due to steric effects .

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core supports electrophilic substitution, primarily at the 5-position:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups .

  • Sulfonation : SO₃/H₂SO₄ yields sulfonic acid derivatives.

Regioselectivity is governed by electron-donating/withdrawing effects of existing substituents .

Functionalization via Cyclization

The compound serves as a precursor in multicomponent cyclization reactions:

Example :

  • With ethyl acetoacetate : Forms fused tricyclic structures under Pd(OAc)₂ catalysis (120°C, ethanol/O₂) .

  • With azidochalcones : Generates pyrazolo-pyridine hybrids via Huisgen cycloaddition analogs .

Deprotection and Rearrangement

The methoxyethyl group undergoes acid-catalyzed demethylation:

  • HCl/dioxane : Cleaves the methoxy group to yield a hydroxyl derivative .

  • Rearrangement : Under strong bases (e.g., LDA), ring contraction to indole analogs is observed .

Biological Activity-Driven Modifications

Derivatives synthesized from this compound show enhanced bioactivity:

DerivativeModification SiteBiological TargetEC₅₀/IC₅₀Source
Anti-RSV Analog 7-methoxyethylRSV F protein inhibition<4 nM
Kinase Inhibitor 2-chloro → aminoTrkA/B/C kinase inhibition~10 nM

Structural optimizations focus on balancing steric bulk (7-position) and electronic effects (2-position) .

Synthetic Pathway Highlights

Key steps in its synthesis include:

  • Core formation : Cyclization of aminopyrazoles with ethyl ethoxymethylacrylate .

  • Chlorination : POCl₃ or triflic anhydride at 0–25°C .

  • Stereochemical control : Chiral resolution via HPLC for the (S)-methoxyethyl group .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore catalytic asymmetric derivatization and in vivo metabolic pathways.

Scientific Research Applications

Antitumor Activity

Recent studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit substantial antitumor properties. For instance, a series of synthesized compounds were evaluated against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). These compounds demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like Doxorubicin .

Antimicrobial Properties

The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has been explored extensively. A study reported the synthesis of new derivatives that showed significant antibacterial and antifungal activities against various pathogens. The compounds were tested using standard protocols, revealing promising results against both Gram-positive and Gram-negative bacteria as well as fungi .

Enzyme Inhibition

Pyrazolo[1,5-a]pyrimidines have also been implicated as inhibitors of specific enzymes. Notably, some derivatives have been identified as inhibitors of adaptor-associated kinase 1 (AAK1), which plays a critical role in synaptic vesicle recycling and receptor-mediated endocytosis. This inhibition could have implications for neurological disorders and other diseases involving synaptic dysfunction .

Fluorescent Properties

The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for applications in material science, particularly as fluorescent probes. These compounds can serve as lipid droplet biomarkers in cellular imaging studies, demonstrating their versatility beyond traditional pharmaceutical applications. Their ability to form stable crystals with distinct conformational characteristics further enhances their utility in solid-state applications .

Case Studies

StudyFocusFindings
Antitumor ActivityEvaluated against MCF-7, HCT-116, HepG-2; showed significant cytotoxicity compared to Doxorubicin.
Antimicrobial ActivitySynthesized derivatives exhibited strong antibacterial and antifungal effects across various strains.
Enzyme InhibitionIdentified as AAK1 inhibitors; potential applications in treating neurological disorders.
Material ScienceExplored as fluorescent probes; effective in cellular imaging and solid-state applications.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]- involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes . The compound’s structure allows it to bind effectively to these targets, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key pyrazolo[1,5-a]pyrimidine derivatives, emphasizing substituent effects on activity:

Compound Name 2-Position 6-Position 7-Position Biological Activity Key Findings References
Target Compound Cl COOH (1S)-1-Methoxyethyl Potential kinase/AR inhibitor Stereochemistry may enhance selectivity
4-(4-Chlorobenzyl)-7-oxo derivative (Compound 80) COOH 4-(4-Chlorobenzyl) Aldose Reductase inhibitor (ARDIs) Selectively inhibits glucose/GS-HNE conversion
7-(Trifluoromethyl) derivatives (6k, 6l) Aryl CF3 Pim1 kinase inhibitors (IC50: 18–27 nM) Trifluoromethyl improves potency and lipophilicity
6-(4-Chlorophenyl)-2-(3,4-dichlorophenyl) derivative Cl, Cl NH2 Not specified Dichlorophenyl groups enhance steric bulk
5-Chloro-6-[(3-chlorophenyl)methyl] derivative Cl (3-Chlorophenyl)methyl [(1R)-1,2-dimethylpropyl]amino Not specified Bulky substituents may limit bioavailability

Key Observations

  • In contrast, the 7-oxo group in Compound 80 facilitates hydrogen bonding with aldose reductase, enabling substrate-specific inhibition .
  • Position 6 Functionalization: The 6-carboxylic acid in the target compound and Compound 80 is critical for interactions with enzymatic active sites, contrasting with non-acid derivatives (e.g., 6k, 6l) optimized for kinase inhibition .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antitumor, antimicrobial, and antiviral properties. Among these compounds, 2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS No. 1832580-83-2) has shown promising potential in various biological assays.

  • Molecular Formula: C10H10ClN3O3
  • Molecular Weight: 255.66 g/mol
  • Purity: 97% .

Biological Activity Overview

The biological activity of 2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored through various studies, highlighting its potential as an antituberculosis agent and its interaction with different biological targets.

Antitubercular Activity

Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as potential leads against Mycobacterium tuberculosis (Mtb). The compound was evaluated for its minimum inhibitory concentration (MIC) against Mtb strain H37Rv. The results indicated that modifications in the structure significantly influenced the activity levels:

CompoundMIC (µg/mL)Cytotoxicity (HepG2)
P60.5Low
P70.8Moderate
P81.5High

These findings suggest that specific substituents on the pyrazolo[1,5-a]pyrimidine scaffold can enhance or diminish biological activity .

The mechanism by which 2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid exerts its effects is still under investigation. However, it has been noted that its action does not primarily involve cell-wall biosynthesis or iron uptake pathways, which are common targets for other antitubercular agents . Instead, preliminary studies suggest alternative mechanisms that warrant further exploration.

Case Studies and Research Findings

Several case studies have documented the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in various biological contexts:

  • Anticancer Activity : A study focusing on the anticancer properties of pyrazolo[1,5-a]pyrimidines reported significant cytotoxic effects against various cancer cell lines. The compound demonstrated a dose-dependent response in inhibiting cell proliferation .
  • Enzymatic Inhibition : Research has also highlighted the ability of these compounds to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cellular responses and may contribute to their therapeutic effects .
  • Antiviral Properties : Recent investigations have suggested that pyrazolo[1,5-a]pyrimidines may possess antiviral activity against certain viral strains, indicating their potential as broad-spectrum antiviral agents .

Q & A

Basic: What are the optimal synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives with chloro and methoxyethyl substituents?

Methodological Answer:
The synthesis of substituted pyrazolo[1,5-a]pyrimidines typically involves cyclocondensation of aminopyrazole precursors with β-ketoesters or acrylonitriles. For example, describes refluxing 5-aminopyrazoles with substituted acrylonitriles in pyridine to yield pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 14 , 67% yield). Solvent-free approaches, as noted in , can improve eco-efficiency by using sulfamic acid as a catalyst under mild conditions (e.g., 70–95% yields). Key steps include:

  • Reagent selection : Pyridine as a solvent/base for cyclization.
  • Purification : Recrystallization from ethanol or dioxane to isolate products.
  • Yield optimization : Adjusting reaction time (5–6 hours) and temperature (reflux) .

Basic: How are structural and purity characteristics validated for this compound class?

Methodological Answer:
Validation relies on multi-technique analysis:

  • Spectroscopy :
    • IR : Confirm functional groups (e.g., nitrile stretch at ~2200 cm⁻¹ in ).
    • NMR : Assign proton environments (e.g., methoxyethyl δ 3.3–4.2 ppm in ).
    • MS : Verify molecular ion peaks (e.g., HRMS in with <0.0003 Da error).
  • Elemental analysis : Match calculated vs. experimental C/H/N percentages (e.g., 10c in : C 62.77% calc. vs. 62.77% found).
  • Melting points : Compare with literature (e.g., 263–265°C for 10d in ) .

Advanced: How do steric and electronic effects of substituents influence biological activity in pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Structure-activity relationship (SAR) studies highlight:

  • Position 2 (chloro) : Enhances metabolic stability via steric hindrance (e.g., analog with chloro shows improved pharmacokinetics).
  • Position 7 (methoxyethyl) : The (1S)-configuration ( ) may optimize target binding via chiral recognition.
  • Aromatic/heterocyclic substituents : Electron-withdrawing groups (e.g., nitro in ) modulate reactivity and solubility.
    Experimental Design :
  • Synthesize analogs with systematic substituent variations.
  • Test in bioassays (e.g., kinase inhibition in ) and correlate activity with logP, polar surface area, and steric parameters .

Advanced: How can contradictions in spectral or crystallographic data be resolved?

Methodological Answer:
Discrepancies arise from polymorphism, solvent effects, or synthetic impurities. Strategies include:

  • Cross-validation : Compare NMR shifts with structurally similar compounds (e.g., cross-references literature data).
  • X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., uses crystal structures to confirm triazolo regioisomers).
  • Computational modeling : Predict NMR/IR spectra using DFT (e.g., B3LYP/6-31G* level) to match experimental results.
  • Repetition under controlled conditions : Eliminate solvent or temperature artifacts .

Advanced: What strategies improve regioselectivity in functionalizing position 6 (carboxylic acid) and position 7 (methoxyethyl)?

Methodological Answer:
Regioselectivity is controlled by:

  • Directing groups : Use protecting groups (e.g., methyl esters in ) to block undesired positions.
  • Catalysis : Acidic conditions (H₂SO₄ in ) direct nitration to electron-rich positions.
  • Chiral induction : Enantioselective synthesis of the (1S)-methoxyethyl group (e.g., asymmetric hydrogenation or enzymatic resolution) .

Basic: What are the recommended storage and handling protocols for moisture-sensitive intermediates?

Methodological Answer:

  • Storage : Desiccate at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of chloro or nitrile groups.
  • Handling : Use anhydrous solvents (e.g., THF, DMF) and gloveboxes for air-sensitive reactions (e.g., ).
  • Stability testing : Monitor by TLC or HPLC for decomposition under varying conditions .

Advanced: How can solvent-free or green chemistry approaches be applied to scale-up synthesis?

Methodological Answer:
demonstrates solvent-free synthesis using sulfamic acid, reducing waste and energy. Scale-up considerations:

  • Catalyst recycling : Recover sulfamic acid via filtration.
  • Microwave assistance : Accelerate reactions (e.g., 30 minutes vs. 6 hours).
  • Process analytical technology (PAT) : Use in-line FTIR or Raman to monitor reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.